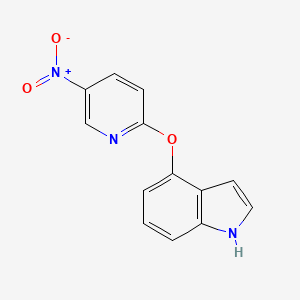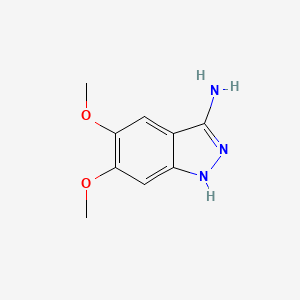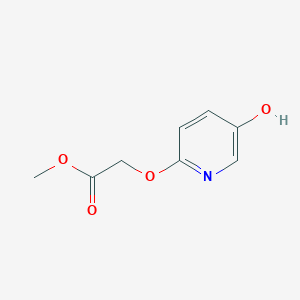
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride
Descripción general
Descripción
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with a dimethylammonium group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the ammonium chloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: These compounds share a similar pyrrole core structure and exhibit biological activities such as α-glucosidase inhibition.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: These derivatives also contain a pyrrole ring and have been studied for their antibacterial and antitubercular properties.
Uniqueness: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is unique due to its specific substitution pattern and the presence of the dimethylammonium group. This structural feature may confer distinct chemical and biological properties compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
dimethyl(1H-pyrrol-3-ylmethylidene)azanium;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h3-6H,1-2H3;1H |
Clave InChI |
GEWIRBCVQBHSTL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CC1=CNC=C1)C.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[2,3-c]pyridin-2-ylboronic acid](/img/structure/B8772690.png)


![2-[2-chloro-4-(trifluoromethoxy)phenoxy]Ethanol](/img/structure/B8772715.png)
![Methyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B8772719.png)







![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)

